3-Methoxy-4-(trifluoromethyl)aniline
Overview
Description
3-Methoxy-4-(trifluoromethyl)aniline is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is also referred to as anisole, due to the presence of a methoxybenzene moiety . This compound is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions .
Synthesis Analysis
The synthesis of 3-Methoxy-4-(trifluoromethyl)aniline involves the use of sodium ferrate and sodium bromide as auxiliary reaction mixtures . The reaction is heated to 95°C for 4 hours, then sodium amide is added, and the temperature is raised to 155°C . The reaction pressure is raised to 4 atm, and the reaction is continued for 10 hours .Molecular Structure Analysis
The molecular formula of 3-Methoxy-4-(trifluoromethyl)aniline is C8H8F3NO . The average mass is 191.150 Da and the monoisotopic mass is 191.055801 Da .Chemical Reactions Analysis
3-Methoxy-4-(trifluoromethyl)aniline is used in the trifluoromethylarylation of alkenes . This method allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents .Physical And Chemical Properties Analysis
3-Methoxy-4-(trifluoromethyl)aniline is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is also referred to as anisole, due to the presence of a methoxybenzene moiety .Scientific Research Applications
Organic Synthesis
- Field : Organic Chemistry
- Application : 3-Methoxy-4-(trifluoromethyl)aniline is commonly used as a substrate in organic synthesis for studying amine/aniline-related reactions .
- Results : The outcomes of these studies would also depend on the specific reactions being investigated. In general, these studies contribute to our understanding of amine/aniline-related reactions .
Synthesis of Bicyclic Heterocycles
- Field : Medicinal Chemistry
- Application : 3-Methoxy-4-(trifluoromethyl)aniline is used for synthesising substituted bicyclic heterocycles, including quinolines, benzotriazoles and benzimidazoles analogues .
- Method : The compound serves as a precursor in the synthesis of these bicyclic heterocycles .
- Results : These synthesized compounds have shown strong antitumor and antiviral activities, making them particularly relevant to the development of active pharmaceutical ingredients (APIs) .
Synthesis of 4-(trialkylmethyl)anilines
- Field : Organic Chemistry
- Application : 3-Methoxy-4-(trifluoromethyl)aniline can be used in the synthesis of 4-(trialkylmethyl)anilines .
- Method : The specific methods of application or experimental procedures would depend on the particular reaction being studied .
- Results : The outcomes of these studies would also depend on the specific reactions being investigated .
Synthesis of Side-group Liquid-crystalline Polymethacrylates
- Field : Polymer Chemistry
- Application : 3-Methoxy-4-(trifluoromethyl)aniline can be used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
- Method : The compound serves as a precursor in the synthesis of these polymethacrylates .
- Results : These synthesized compounds have shown potential applications in the field of materials science .
Synthesis of 3-(quinolin-3-yl)acrylates
- Field : Organic Chemistry
- Application : 3-Methoxy-4-(trifluoromethyl)aniline can be used in the synthesis of 3-(quinolin-3-yl)acrylates .
- Method : The specific methods of application or experimental procedures would depend on the particular reaction being studied .
- Results : The outcomes of these studies would also depend on the specific reactions being investigated .
Synthesis of Schiff Bases
- Field : Medicinal Chemistry
- Application : 3-Methoxy-4-(trifluoromethyl)aniline can be used in the synthesis of Schiff bases via condensation with pyridinecarboxaldehydes .
- Method : The compound serves as a precursor in the synthesis of these Schiff bases .
- Results : These synthesized compounds have shown potential applications in the field of medicinal chemistry .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
Future Directions
3-Methoxy-4-(trifluoromethyl)aniline is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions . It serves as a synthetic substrate in organic synthesis and a precursor for bicyclic heterocycles . Future research may focus on expanding its applications in organic synthesis and exploring its potential uses in other areas of chemistry.
properties
IUPAC Name |
3-methoxy-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLOMWASJXMURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548364 | |
Record name | 3-Methoxy-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(trifluoromethyl)aniline | |
CAS RN |
106877-20-7 | |
Record name | 3-Methoxy-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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